molecular formula C13H16FN3O2S B11730110 5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid

5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11730110
M. Wt: 297.35 g/mol
InChI Key: PIQOCGBXCGINPX-UHFFFAOYSA-N
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Description

5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group, a propyl chain, and a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the fluorinated thiophene derivative, which is then coupled with a pyrazole intermediate through a series of reactions including amination and carboxylation. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene moiety can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C13H16FN3O2S

Molecular Weight

297.35 g/mol

IUPAC Name

5-[[(5-fluorothiophen-2-yl)methylamino]methyl]-1-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H16FN3O2S/c1-2-5-17-9(6-11(16-17)13(18)19)7-15-8-10-3-4-12(14)20-10/h3-4,6,15H,2,5,7-8H2,1H3,(H,18,19)

InChI Key

PIQOCGBXCGINPX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)O)CNCC2=CC=C(S2)F

Origin of Product

United States

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